2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This analysis would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could include information on its reactivity, what types of reactions it undergoes, and what products are formed .Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties .科学的研究の応用
Chemical Synthesis and Reactivity :
- Lavergne, Viallefont, and Daunis (1975) studied the condensation reactions involving ethyl acetoacetate and various diamino triazines, leading to the formation of several bicyclic products, including those related to the chemical structure (Lavergne, Viallefont, & Daunis, 1975).
- Eberle and Schirm (1977) synthesized derivatives of 1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazines by reacting 2-methylthioimidazoline with phenylbromides, exploring novel pathways in heterocyclic chemistry (Eberle & Schirm, 1977).
Pharmacological Applications :
- Abdel-Aziz et al. (2008) synthesized novel derivatives incorporating thiazolo[3,2-a]benzimidazole moiety. These compounds, related to the structure of interest, showed moderate effects against bacterial and fungal species, indicating potential antimicrobial applications (Abdel-Aziz, Hamdy, Fakhr, & Farag, 2008).
- Sztanke et al. (2007) identified antitumor activities in a series of related compounds. These compounds showed significant cytotoxic activities against various human carcinoma cells, highlighting their potential in cancer therapy (Sztanke, Pasternak, Rzymowska, Sztanke, Kandefer-Szerszeń, Dybała, & Kozioł, 2007).
Cytotoxicity and Antimicrobial Properties :
- Gazieva et al. (2018) studied the reactivity and cytotoxicity of imidazothiazolotriazinones, which are structurally similar to the compound . They evaluated these compounds for cytotoxic activity against various human cancer cell lines, providing insights into their potential as anticancer agents (Gazieva, Izmest’ev, Anikina, Pukhov, Meshchaneva, Khakimov, Kolotyrkina, & Kravchenko, 2018).
Antimicrobial and Anticancer Activities :
- Riyadh, Kheder, and Asiry (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives, which showed notable anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).
Safety and Hazards
作用機序
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in lipid metabolism .
Mode of Action
The compound acts as a highly selective agonist for the THR-β . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the THR-β and initiates a series of biochemical reactions that lead to changes in lipid metabolism .
Biochemical Pathways
The activation of THR-β can lead to the breakdown of lipids in the liver, which can have downstream effects on overall lipid levels in the body .
Result of Action
The primary result of the compound’s action is a reduction in lipid levels. This is due to its action at the THR-β in the liver, leading to changes in lipid metabolism . .
特性
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11(2)17-13(22)10-21-15(24)14(23)20-9-8-19(16(20)18-21)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLUATLAVMBFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。